molecular formula C7H9BF3KO2 B12925715 Potassium trifluoro((3-(methoxycarbonyl)cyclobutylidene)methyl)borate

Potassium trifluoro((3-(methoxycarbonyl)cyclobutylidene)methyl)borate

Cat. No.: B12925715
M. Wt: 232.05 g/mol
InChI Key: APAMBTCJIIBJFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium trifluoro((3-(methoxycarbonyl)cyclobutylidene)methyl)borate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatility. This compound is particularly notable for its stability and reactivity, making it a valuable reagent in various chemical reactions, especially in the context of Suzuki–Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro((3-(methoxycarbonyl)cyclobutylidene)methyl)borate typically involves the reaction of a suitable boronic acid or ester with potassium fluoride and a trifluoromethylating agent. The reaction is usually carried out under mild conditions, often in the presence of a palladium catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The scalability of the synthesis makes it feasible for large-scale applications in various industries .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro((3-(methoxycarbonyl)cyclobutylidene)methyl)borate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki–Miyaura coupling reactions, for example, the compound forms carbon-carbon bonds, resulting in the formation of biaryl compounds .

Scientific Research Applications

Potassium trifluoro((3-(methoxycarbonyl)cyclobutylidene)methyl)borate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which potassium trifluoro((3-(methoxycarbonyl)cyclobutylidene)methyl)borate exerts its effects involves the formation of reactive intermediates that facilitate the desired chemical transformations. In Suzuki–Miyaura coupling reactions, for example, the compound undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond .

Properties

Molecular Formula

C7H9BF3KO2

Molecular Weight

232.05 g/mol

IUPAC Name

potassium;trifluoro-[(3-methoxycarbonylcyclobutylidene)methyl]boranuide

InChI

InChI=1S/C7H9BF3O2.K/c1-13-7(12)6-2-5(3-6)4-8(9,10)11;/h4,6H,2-3H2,1H3;/q-1;+1

InChI Key

APAMBTCJIIBJFG-UHFFFAOYSA-N

Canonical SMILES

[B-](C=C1CC(C1)C(=O)OC)(F)(F)F.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.